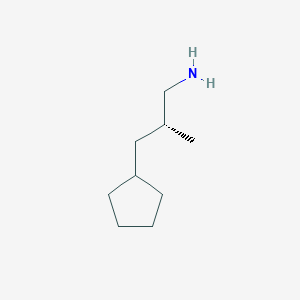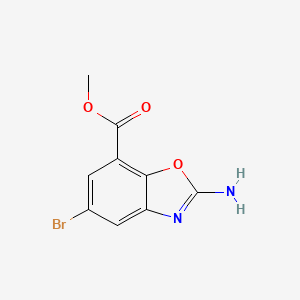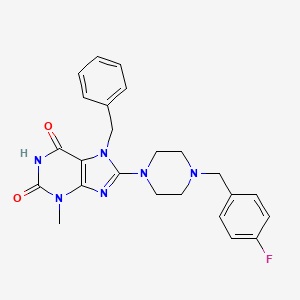
7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be related to a class of purine derivatives. These compounds are of interest due to their potential biological activities, such as inhibiting Mycobacterium tuberculosis or acting as ligands for various serotonin receptors, which could lead to psychotropic effects .
Synthesis Analysis
The synthesis of related purine-piperazine derivatives involves several key steps, including the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners. For example, an advanced intermediate with a difluorobenzyl and piperazinyl group was used to synthesize a series of purine-2,6-dione linked piperazine derivatives targeting Mycobacterium tuberculosis . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray diffraction studies. For instance, a compound with a hydantoin ring and a bicyclo octane moiety was found to exhibit both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern . This suggests that the compound may also exhibit a complex hydrogen bonding network, potentially affecting its biological activity.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of similar compounds involves regiospecific displacement reactions, amination, and intramolecular nucleophilic displacement cyclization reactions . These reactions are crucial for constructing the purine-piperazine framework and could be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, related compounds have been characterized using various spectroscopic techniques, including NMR, MS, and IR spectroscopy, as well as elemental analysis . X-ray crystallography has also been used to determine the crystal structure of similar compounds, which can provide insights into the density, molecular geometry, and intermolecular interactions .
Aplicaciones Científicas De Investigación
Antimycobacterial Properties
A study by Konduri et al. (2020) on purine-linked piperazine derivatives, including compounds structurally related to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, demonstrated potential as potent inhibitors of Mycobacterium tuberculosis. These compounds disrupted the biosynthesis of peptidoglycan, showing greater potency than some existing clinical drugs like Ethambutol (Konduri et al., 2020).
Cardiovascular Activity
Research by Chłoń-Rzepa et al. (2004) on derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione showed promising results in the domain of cardiovascular health. These compounds exhibited notable electrocardiographic and antiarrhythmic properties, along with hypotensive activity, indicating their potential application in cardiovascular treatments (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
A study by Żmudzki et al. (2015) on N-(arylpiperazinyl)acetamide derivatives of similar compounds showed significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This indicates the potential use of these compounds in treating psychiatric disorders or as part of psychotropic therapies (Żmudzki et al., 2015).
Antiasthmatic Activity
Bhatia et al. (2016) synthesized derivatives of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with a focus on antiasthmatic properties. These compounds showed significant vasodilator activity, suggesting their potential as antiasthmatic agents (Bhatia et al., 2016).
Antiviral Properties
Wang et al. (2013) discovered diketopiperazine derivatives, which bear structural similarities to 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibiting modest antiviral activities against influenza A (H1N1) virus. This suggests potential application in antiviral drug development (Wang et al., 2013).
Anticancer Properties
Saab et al. (2013) investigated piperazine derivatives for their efficacy in inhibiting K-562 cell proliferation and inducing erythroid differentiation, which could have implications in chronic myelogenous leukemia treatments (Saab et al., 2013).
Propiedades
IUPAC Name |
7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWYGGMIAUBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)
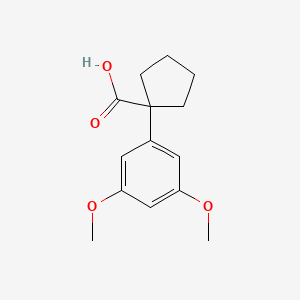
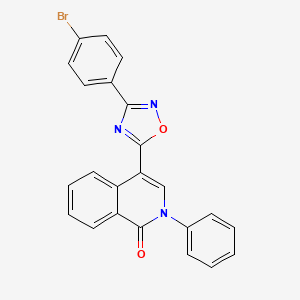
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
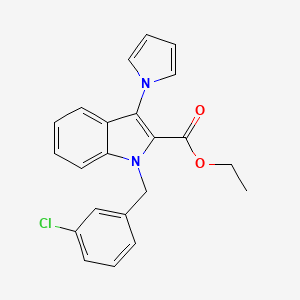
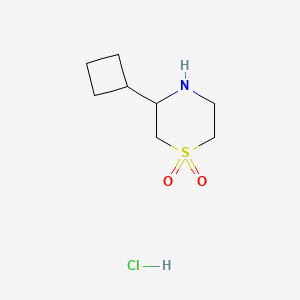
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
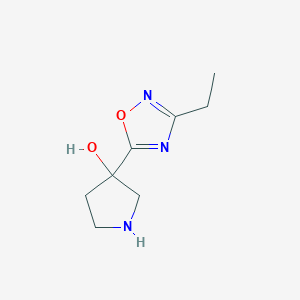
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)
